

# Technical Support Center: Bonding Duralloy® to Dissimilar Materials

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when bonding **Duralloy**® products to dissimilar materials. Due to the diverse nature of materials marketed under the **Duralloy**® brand name, this guide is categorized by the specific type of **Duralloy**® product.

# Duralloy® PVC Thermoplastic Powder Coating (Protech Group)

**Duralloy**<sup>™</sup> by the Protech Group is a line of PVC grade thermoplastic powder coatings that are designed to adhere as a single coat without a primer.[1][2] These coatings offer excellent corrosion and chemical resistance.[1]

## **Troubleshooting Guide & FAQs**

Q1: We are experiencing poor adhesion or delamination of the **Duralloy**® PVC coating from a metal substrate (e.g., steel, aluminum). What are the possible causes and solutions?

A1: Poor adhesion of PVC coatings to metal substrates is a common challenge. The primary causes often relate to inadequate surface preparation, improper application, or environmental factors.

## Troubleshooting & Optimization





- Inadequate Surface Preparation: The metal surface may have contaminants like oils, grease, rust, or mill scale, which prevent a strong bond.[3] Surface energy of the substrate might be too low.
- Improper Curing: The coating may not have been cured at the correct temperature or for the required duration, leading to incomplete film formation and poor adhesion.
- Contamination between Layers: If a primer is used (though **Duralloy™** is a one-coat system), contamination between the primer and the topcoat can cause delamination.[4]
- Mismatched Coefficient of Thermal Expansion (CTE): Significant differences in CTE between the PVC coating and the metal substrate can lead to stress at the interface during temperature fluctuations, causing delamination over time.
- Moisture: Trapped moisture at the coating-substrate interface can lead to blistering and loss of adhesion.[3][4]

#### **Troubleshooting Steps:**

- Verify Surface Preparation: Ensure the metal substrate was thoroughly cleaned and degreased. For optimal adhesion, mechanical abrasion (e.g., sandblasting) to create a surface profile, followed by a chemical pretreatment (e.g., zinc or iron phosphate), is recommended.[1]
- Review Curing Parameters: Confirm that the curing oven temperature and dwell time match
  the specifications on the **Duralloy**® technical data sheet. The melting range for **Duralloy**™
  is 390 410°F (199 210°C).[1]
- Inspect for Contaminants: Re-examine your process for potential sources of contamination.
   Ensure that the time between surface preparation and coating application is minimized to prevent re-contamination of the surface.
- Consider CTE Mismatch: For applications with significant temperature cycling, the inherent difference in CTE between PVC and metals must be considered during the design phase.
- Control Humidity: Ensure the application and curing environment is controlled to minimize moisture.

## Troubleshooting & Optimization





Q2: We are trying to bond a secondary component (e.g., a plastic housing) to the cured **Duralloy**® PVC coating using an adhesive, but the bond is weak. How can we improve this?

A2: Bonding to a cured PVC surface can be challenging due to its relatively low surface energy and the potential presence of plasticizers that can migrate to the surface and interfere with adhesion.

#### **Potential Causes:**

- Low Surface Energy of PVC: Untreated PVC has a low surface energy, which can inhibit the wetting and spreading of adhesives.[4]
- Plasticizer Migration: Plasticizers within the PVC formulation can migrate to the surface,
   creating a weak boundary layer that prevents strong adhesive bonding.
- Incompatible Adhesive: The selected adhesive may not be suitable for bonding to PVC or the dissimilar material.

#### Troubleshooting Steps:

- Surface Preparation of the PVC Coating:
  - Cleaning: Thoroughly clean the **Duralloy**® surface with a suitable solvent like isopropyl alcohol (IPA) to remove any surface contaminants.[5]
  - Abrasion: Lightly abrade the surface with a fine-grit sandpaper or a scouring pad to increase the surface area and provide a mechanical key for the adhesive.[5][6]
  - Surface Activation: For critical applications, consider surface treatment methods like
     corona or plasma treatment to increase the surface energy of the PVC.[7]
- Adhesive Selection:
  - Choose an adhesive specifically formulated for bonding to PVC and the other substrate.
     Cyanoacrylates (with a primer), two-part epoxies, and polyurethanes are often good candidates.



• Use of a Primer: A primer specifically designed for polyolefins or low surface energy plastics can significantly improve adhesive bonding to PVC.[8]

**Ouantitative Data** 

| Property              | Value  | ASTM Method |
|-----------------------|--|-------------|
| Specific Gravity      | 1.22 ± 0.05  | D-792       |
| Hardness (Shore A)    | 100 ± 2  | D-2240      |
| Tensile Strength      | 3230 ± 100 psi   | D-651       |
| Elongation            | 180 ± 10%  | D-638       |
| Max. Operating Temp.  | 185°F (85°C) Continuous,<br>325°F (163°C) Intermittent | -           |
| Melting Range         | 390 - 410°F (199 - 210°C)                              | -           |
| Dielectric Strength   | 950 V/mil  | D-149-97a   |
| General Material Data |  |             |
| CTE of PVC (approx.)  | 50 - 100 x 10 <sup>-6</sup> / °C                       | -           |
| Surface Energy of PVC | ~39 mN/m   | -           |

Data for **Duralloy™** PVC Powder Coating sourced from the Protech Group Technical Data Sheet.[1] General material data for PVC is provided for reference.

## **Experimental Protocols**

Protocol 1: Surface Preparation of Metal Substrates for **Duralloy®** PVC Coating

- Degreasing: Remove all oil, grease, and other soluble contaminants from the metal surface using a suitable solvent or alkaline cleaner.
- Mechanical Abrasion: Abrasive blast the surface to a near-white metal finish. This step removes oxides and creates a surface profile for mechanical adhesion.



- Chemical Pre-treatment: Apply a zinc or iron phosphate conversion coating according to the chemical supplier's instructions. This enhances corrosion resistance and adhesion.
- Rinsing and Drying: Thoroughly rinse the surface with deionized water and dry it completely before coating.
- Coating Application: Apply the **Duralloy**® PVC powder coating as soon as possible after surface preparation to prevent re-contamination.

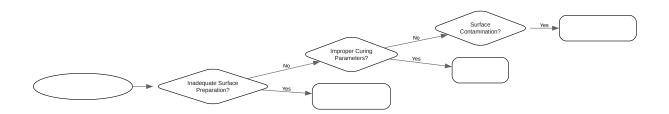
Protocol 2: Bond Strength Testing (Tape Test - ASTM D3359)

This test assesses the adhesion of the coating to the substrate.

- Sample Preparation: Use a coated sample that has been cured according to the manufacturer's specifications.
- Incision: Make a series of parallel cuts through the coating to the substrate using a sharp blade. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
- Tape Application: Apply a pressure-sensitive adhesive tape firmly over the cross-hatched area.
- Tape Removal: Remove the tape at a steady rate.
- Evaluation: Examine the grid area for any removal of the coating. The results are rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

### **Visualization**





Click to download full resolution via product page

Troubleshooting workflow for poor PVC coating adhesion.

# **Duralloy® Engineering Plastics (AHP Seals)**

AHP Seals offers a range of specially formulated engineering plastics under the Duraloy<sup>™</sup> trade name, designed for use as seals, wear rings, and other high-performance components.[9] [10] These materials are often proprietary polymeric alloys.

## **Troubleshooting Guide & FAQs**

Q1: We are having difficulty achieving a strong adhesive bond between a Duraloy® engineering plastic component and a metal housing. What could be the issue?

A1: Bonding engineering plastics to metals is a common challenge due to differences in surface energy, thermal expansion, and chemical composition.

- Low Surface Energy: Many engineering plastics have low surface energy, making it difficult for adhesives to wet the surface and form a strong bond.[11]
- Mold Release Agents: The surface of the plastic component may be contaminated with mold release agents from the manufacturing process.



- CTE Mismatch: The significant difference in the coefficient of thermal expansion between plastics and metals can induce stress at the bond line during temperature changes, leading to failure.[12]
- Inappropriate Adhesive Selection: The chosen adhesive may not be suitable for the specific grade of Duraloy® plastic or the metal substrate.

#### Troubleshooting Steps:

- Identify the Duraloy® Grade: Whenever possible, identify the specific grade of Duraloy® being used (e.g., Duraloy 1258, 3724, etc.) as their compositions and properties will vary.[9]
- Thorough Surface Preparation:
  - Cleaning: Clean the plastic surface with a solvent that will not attack the plastic, such as isopropyl alcohol, to remove any contaminants.
  - Abrasion: Mechanically abrade the surface to increase roughness and surface area.
  - Surface Activation: For difficult-to-bond plastics, consider plasma or corona treatment to increase surface energy.
- Adhesive Selection:
  - Consult with an adhesive specialist to select a structural adhesive (e.g., two-part epoxy or toughened acrylic) designed for bonding low surface energy plastics to metals.
- Primer Application: Use a primer specifically designed for the type of plastic to promote adhesion.
- Joint Design: Design the joint to minimize stress concentrations. For example, use lap joints instead of butt joints to increase the bonding surface area.

## **Quantitative Data**

Specific quantitative data such as CTE and surface energy for proprietary Duraloy® engineering plastics are not publicly available. The table below provides general values for common engineering plastics for reference.



| Property                        | Approximate Value Range          |
|---------------------------------|----------------------------------|
| CTE of Engineering Plastics     | 50 - 120 x 10 <sup>-6</sup> / °C |
| Surface Energy of Eng. Plastics | 35 - 50 mN/m                     |

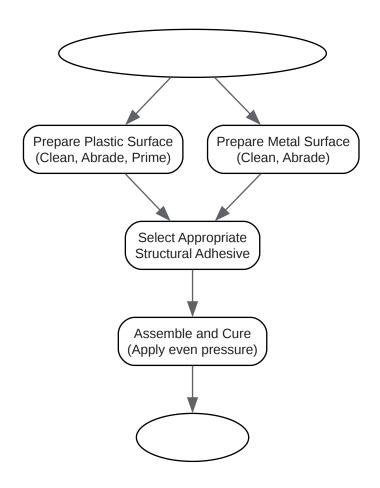
## **Experimental Protocols**

Protocol 3: Surface Preparation of Duraloy® Engineering Plastic for Adhesive Bonding

- Solvent Wipe: Thoroughly wipe the bonding surface with a lint-free cloth dampened with isopropyl alcohol. Allow the solvent to fully evaporate.
- Mechanical Abrasion: Lightly abrade the surface in a cross-hatch pattern using a fine-grit abrasive pad.
- Second Solvent Wipe: Clean the surface again with isopropyl alcohol to remove any debris
  from the abrasion step. Allow to dry completely.
- Primer Application (if required): Apply a thin, uniform coat of a suitable plastic primer according to the manufacturer's instructions. Allow the primer to dry for the recommended time.
- Adhesive Application: Apply the selected adhesive to the prepared surface as soon as possible after the primer has dried.

## **Visualization**





Click to download full resolution via product page

Workflow for bonding engineering plastics to metal.

# **METALCLAD® DurAlloy® (ENECON)**

METALCLAD® **DurAlloy**® is a two-component, 100% solids, multi-purpose polymer composite that cures to a metal-hard material. It is designed to bond to a wide range of rigid surfaces including metals, plastics, glass, wood, and concrete.[14][15]

## **Troubleshooting Guide & FAQs**

Q1: The METALCLAD® **DurAlloy**® is not curing properly or is failing to adhere to the substrate.

A1: Curing and adhesion issues with two-component epoxy composites are typically related to mixing, application, or surface preparation.



- Improper Mix Ratio: The base and activator were not mixed in the correct ratio.
- Inadequate Mixing: The two components were not mixed thoroughly, resulting in uncured or soft spots.
- Contaminated Surface: The substrate was not properly cleaned and prepared before application.[16]
- Low Temperature: Application or curing at temperatures below the recommended minimum can significantly slow down or inhibit the curing reaction.
- Exceeded Pot Life: The mixed material was applied after its usable pot life had expired.

#### **Troubleshooting Steps:**

- Verify Mix Ratio and Mixing: Ensure the base and activator are mixed at the correct 3:1 ratio by volume. Mix thoroughly until a uniform, streak-free color is achieved.
- Review Surface Preparation: The substrate must be clean, dry, and well-roughened. Remove all loose material, and degrease with a suitable solvent. Abrasive blasting or grinding is recommended for metal surfaces.[16]
- Check Application Temperature: Apply and cure the material within the recommended temperature range.
- Monitor Pot Life: Only mix as much material as can be applied within the pot life specified on the technical data sheet.

## **Quantitative Data**

Tensile Shear Adhesion (ASTM D-1002):



| Substrate       | Bond Strength (psi) |
|-----------------|---------------------|
| Steel           | 3600                |
| Aluminum        | 2000                |
| Copper          | 3000                |
| Stainless Steel | 3500                |

Data sourced from ENECON METALCLAD® DurAlloy® Technical Data Sheet.[17]

#### **Physical Properties:**

| Property             | Value      | ASTM Method |
|----------------------|------------|-------------|
| Compressive Strength | 13,500 psi | D-695       |
| Flexural Strength    | 9,500 psi  | D-790       |
| Hardness (Shore D)   | 86         | D-2240      |

Data sourced from ENECON METALCLAD® **DurAlloy**® Technical Data Sheet.[18]

## **Experimental Protocols**

Protocol 4: Application of METALCLAD® **DurAlloy**® to a Metal Substrate

- Surface Preparation:
  - Remove all loose material and surface contamination.
  - Clean the surface with a solvent such as acetone or MEK that leaves no residue.
  - For optimal adhesion, roughen the surface by abrasive blasting, grinding, or using a rotary file.
- Mixing:



- Measure out three parts Base and one part Activator by volume (3:1 v/v) on a clean mixing surface.
- Mix the components thoroughly with a spatula or putty knife until a uniform color and consistency are achieved, with no streaks.
- Spread the mixed material in a thin layer on the mixing surface to release trapped air and maximize working time.

#### Application:

- Apply the mixed **DurAlloy**® to the prepared surface using a spatula or putty knife.
- Ensure firm pressure is used to wet out the surface completely and avoid air pockets.

#### Curing:

 Allow the material to cure according to the time and temperature guidelines in the technical data sheet. Do not disturb the assembly during the initial cure period.

## **Visualization**

Application workflow for METALCLAD® **DurAlloy**®.

# Duralloy® Thin Dense Chromium Coating (AHC Surface Technology)

**Duralloy**® from AHC is a special thin dense chromium (TDC) coating with a nodular structure. [14] It is an extremely hard, crack-free, and precise metallic chromium layer that provides wear and corrosion resistance.[14]

## **Troubleshooting Guide & FAQs**

Q1: We are attempting to bond a polymer component to a **Duralloy**® chromium-coated surface, but are experiencing adhesion failure.

A1: Bonding polymers to a hard, inert surface like chromium is exceptionally challenging due to the low surface energy and lack of reactive sites on the chromium surface.



#### **Potential Causes:**

- Inert Surface: Chromium is chemically inert and has a very high surface energy, which paradoxically can make it difficult for many adhesives to form strong chemical bonds.
- Lack of Mechanical Interlocking: The smooth, dense nature of the **Duralloy**® coating offers minimal opportunity for mechanical interlocking with an adhesive.
- Adhesive Incompatibility: The adhesive is not formulated to bond to metallic surfaces like chromium.

#### **Troubleshooting Steps:**

- Surface Activation of Chromium:
  - While difficult, specialized chemical etchants or primers designed for chrome may be necessary. This should be approached with caution as it can damage the coating.
  - Plasma treatment can be an effective method to activate the chromium surface and promote adhesion.
- · Adhesive Selection:
  - Use a high-performance structural adhesive, such as a toughened epoxy or acrylic, that has demonstrated performance in bonding to chrome or other inert metal surfaces.
  - Consider adhesives that rely on strong van der Waals forces for adhesion.
- Mechanical Design: If possible, design the assembly to include mechanical fastening in addition to adhesive bonding to provide support and reduce stress on the adhesive joint.

## **Quantitative Data**



| Property              | Value                                   |
|-----------------------|---|
| Coating Hardness      | 800 - 1300 HV                           |
| Layer Thickness       | 1.5 - 20 μm                             |
| Process Temperature   | < 70 °C                                 |
| Application Temp.     | < 350 °C                                |
| General Material Data |   |
| CTE of Chromium       | ~6.2 x 10 <sup>-6</sup> / °C            |
| Surface Energy of Cr  | High (difficult to bond with adhesives) |

Data for **Duralloy**® chromium coating sourced from AHC technical information.[14] General material data for Chromium is provided for reference.

# **Duralloy® Polyester Powder Coating (Dulux)**

Dulux **Duralloy**® is a range of durable polyester thermosetting powder coatings.[19] They are formulated to meet standards such as AS3715 and AAMA 2603, indicating good performance for architectural applications on substrates like aluminum and steel.[19][20]

## **Troubleshooting Guide & FAQs**

Q1: We are observing poor adhesion when trying to bond a dissimilar material (e.g., a composite panel) to a surface coated with Dulux **Duralloy**®.

A1: Similar to other cured coatings, bonding to a polyester powder coat requires careful surface preparation to overcome its relatively low surface energy and chemical inertness.

- Low Surface Energy: The cured polyester surface is non-porous and has a relatively low surface energy, which can prevent good adhesive wetting.
- Surface Contamination: The surface may have accumulated dust, oils, or other contaminants after the coating process.



 Incompatible Adhesive: The adhesive may not be formulated to bond effectively with polyester surfaces.

#### **Troubleshooting Steps:**

- Surface Preparation of the Polyester Coating:
  - Cleaning: Clean the surface thoroughly with a 50:50 mixture of isopropyl alcohol and water.[5]
  - Abrasion: Lightly abrade the surface with a fine abrasive pad to create a mechanical profile for the adhesive to key into.
- · Adhesive Selection:
  - Choose a structural adhesive known for good performance on painted and powder-coated surfaces. Toughened acrylics and some epoxies are often suitable.
- Test Bonding: Always perform a trial bond on a test piece to validate the surface preparation and adhesive selection before committing to the full assembly.

**Quantitative Data** 

| Property              | Value                             |
|-----------------------|-----------------------------------|
| Gloss Level           | 25 - 98% at 60°                   |
| Specific Gravity      | 1.3 - 1.7 (color dependent)       |
| General Material Data |                                   |
| CTE of Polyester      | ~55 - 100 x 10 <sup>-6</sup> / °C |
| Surface Energy        | Moderate (~40-45 mN/m)            |

Data for Dulux **Duralloy**® sourced from product datasheets.[20] General material data for Polyester is provided for reference.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. theprotechgroup.com [theprotechgroup.com]
- 2. oxyplastuk.com [oxyplastuk.com]
- 3. Coating Failure Troubleshooting [marvelcoatings.com]
- 4. derflex.com [derflex.com]
- 5. zoneenterprisesusa.com [zoneenterprisesusa.com]
- 6. elitetape.com [elitetape.com]
- 7. ecopvcfilm.com [ecopvcfilm.com]
- 8. researchgate.net [researchgate.net]
- 9. ahpseals.com [ahpseals.com]
- 10. ahpseals.com [ahpseals.com]
- 11. Adhesion on polymers | KRÜSS Scientific [kruss-scientific.com]
- 12. researchgate.net [researchgate.net]
- 13. industry.sika.com [industry.sika.com]
- 14. bearing.co.il [bearing.co.il]
- 15. unicheminc.com [unicheminc.com]
- 16. mdpi.com [mdpi.com]
- 17. Datasheets & Safety Data Sheets [duluxpowders.com.au]
- 18. Common Adhesion Problems While Plating Onto Plastics [sharrettsplating.com]
- 19. Dulux Duralloy® Powder Coat Range Dulux Powder Coatings [duluxpowders.com.au]
- 20. awip.net.au [awip.net.au]
- To cite this document: BenchChem. [Technical Support Center: Bonding Duralloy® to Dissimilar Materials]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b046103#addressing-challenges-in-bonding-duralloy-to-dissimilar-materials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com